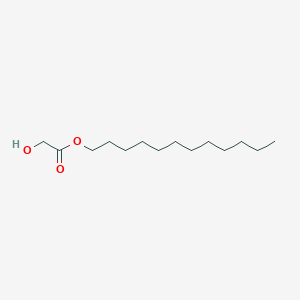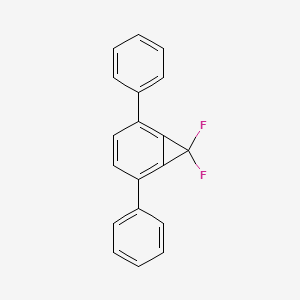
Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(410)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- is a unique organic compound characterized by its bicyclic structure and the presence of two fluorine atoms and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- typically involves the reaction of cycloheptatriene derivatives with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol and specific catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- involves its interaction with specific molecular targets and pathways. The fluorine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(4.1.0)hepta-1,3,5-triene: Lacks the fluorine and phenyl groups, making it less reactive and versatile.
Cyclopropabenzene: Similar bicyclic structure but different substituents, leading to distinct chemical properties.
1,3,5-Norcaratriene: Another related compound with a different arrangement of atoms and substituents.
Uniqueness
Bicyclo(41The combination of these substituents provides a unique set of chemical properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
52326-84-8 |
|---|---|
Molekularformel |
C19H12F2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
7,7-difluoro-2,5-diphenylbicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C19H12F2/c20-19(21)17-15(13-7-3-1-4-8-13)11-12-16(18(17)19)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
OWEGRVCQGPMFPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C3(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


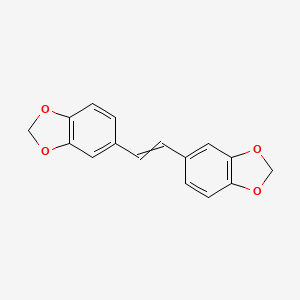
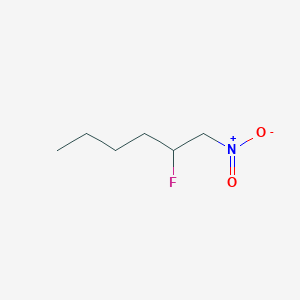
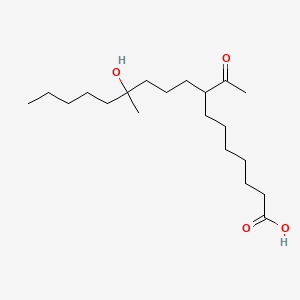
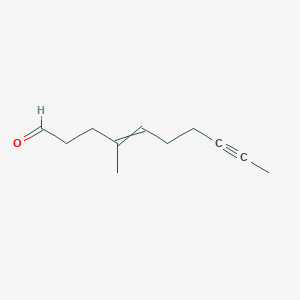
![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)

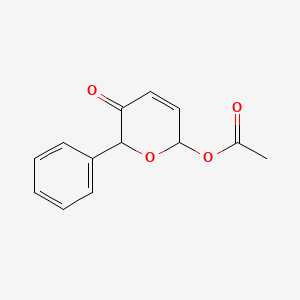

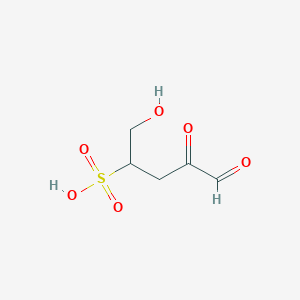
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
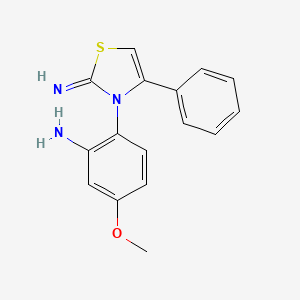
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
